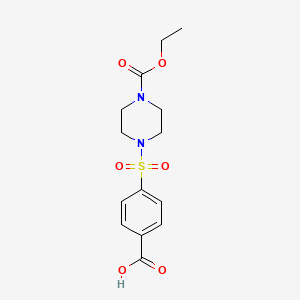
4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that features a piperazine ring substituted with a carboxy-benzenesulfonyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxy-benzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-carboxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features that mimic certain biological molecules.
Medicine
In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its structural components are often found in drugs targeting neurological and cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its sulfonyl and ester groups contribute to the material’s stability and functionality.
Mécanisme D'action
The mechanism of action of 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxybenzenesulfonamide: Similar in structure but lacks the piperazine ring and ester group.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a carboxy-benzenesulfonyl group.
4-Sulfamoylbenzoic acid: Similar sulfonyl group but different functional groups attached to the aromatic ring.
Uniqueness
4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to the combination of its functional groups. The presence of both a piperazine ring and an ester group, along with the carboxy-benzenesulfonyl moiety, provides a versatile scaffold for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H18N2O6S |
|---|---|
Poids moléculaire |
342.37 g/mol |
Nom IUPAC |
4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18) |
Clé InChI |
VGFFBLJFBVGPHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





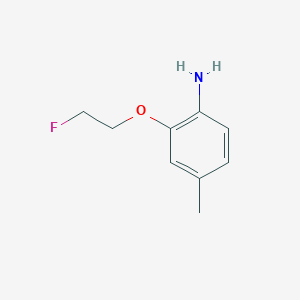
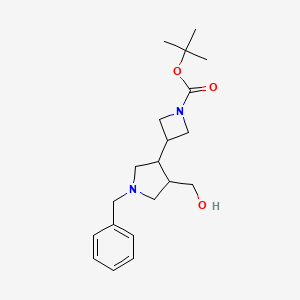

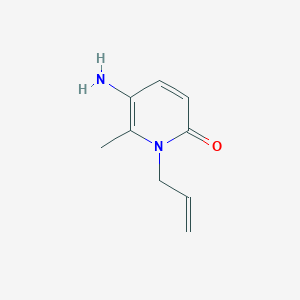


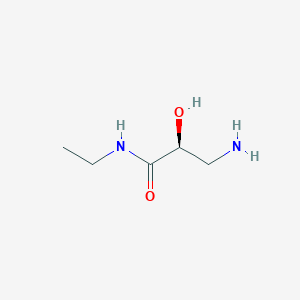
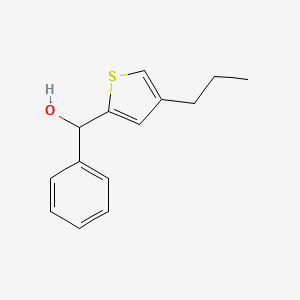

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

